Salbutamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Delivery and Targeting Strategies

Research is ongoing to optimize delivery methods for Salbutamol to ensure it reaches the targeted areas of the lungs effectively. Studies investigate different particle sizes and inhalation techniques to improve lung deposition, particularly in diseases like idiopathic pulmonary fibrosis (IPF) where scarring hinders drug penetration [1].

Here, researchers compared various delivery methods and found that small monodisperse particles (1.5 μm) delivered through inhalation achieved significantly better lung deposition and penetration compared to larger particles or polydisperse nebulisation [1]. This highlights the importance of optimizing delivery methods for specific lung conditions.

Source

A study on topical delivery of Salbutamol in idiopathic pulmonary fibrosis

Understanding Drug Interactions

Salbutamol's interaction with other medications is another area of scientific inquiry. Researchers are investigating how co-administration with corticosteroids or theophylline might influence Salbutamol's effects and potential side effects like hypokalemia (low potassium levels) [1].

Source

Salbutamol in the Management of Asthma: A Review:

Exploring Potential Benefits Beyond Bronchodilation

The bronchodilatory properties of Salbutamol have led researchers to explore its potential benefits in other conditions. Studies have investigated its effects on:

- Hyperkalemia (High Potassium Levels): Research suggests Salbutamol might be effective in reducing potassium levels in children [1].

- Neurological Effects: Studies are exploring the link between Salbutamol use and potential side effects like tremors and anxiety in asthmatic patients [1].

- Parkinson's Disease: While initial investigations suggested a possible link between Salbutamol use and reduced risk of Parkinson's disease, further research hasn't found conclusive evidence [1].

Source

Salbutamol is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. Its chemical formula is C₁₃H₂₁NO₃, with a molar mass of approximately 239.315 g·mol⁻¹. Salbutamol functions by relaxing the smooth muscles of the airways, leading to bronchodilation and improved airflow in patients experiencing bronchospasm. It can be administered via various routes, including inhalation, oral, intravenous, intramuscular, and subcutaneous methods .

Salbutamol acts as a bronchodilator by binding to β₂ adrenergic receptors in the airway smooth muscle. This binding activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP triggers the relaxation of airway smooth muscle cells, resulting in bronchodilation and improved airflow [].

Salbutamol undergoes various metabolic transformations in the body. After administration, it is minimally metabolized in the lungs but is converted primarily in the liver to salbutamol 4'-O-sulfate, which lacks pharmacological activity. Other metabolic pathways include oxidative deamination and conjugation with glucuronide . The compound's elimination half-life ranges from 2.7 to 6 hours depending on the route of administration .

Key Reactions- Conversion to Salbutamol 4'-O-sulfate: This metabolic product is excreted in urine.

- Oxidative Deamination: Involves the removal of an amine group from salbutamol.

- Conjugation with Glucuronide: A process that enhances solubility for excretion.

Salbutamol primarily acts on beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding to these receptors, it activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The rise in cAMP inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of mediators from mast cells, contributing to its anti-inflammatory effects .

Mechanism of Action- Binding to Beta-2 Adrenergic Receptors: Initiates a cascade that promotes muscle relaxation.

- Inhibition of Mediator Release: Reduces inflammation and bronchoconstriction.

The synthesis of salbutamol generally involves several steps starting from simpler organic compounds. A common method includes:

- Formation of the Hydroxyalkyl Side Chain: Using appropriate reagents to introduce a hydroxy group.

- Amination Reaction: Introducing an amine group into the structure.

- Final Modifications: Adjusting functional groups to achieve desired pharmacological properties.

The detailed reaction pathways often vary based on specific laboratory conditions and available reagents .

Salbutamol is predominantly used in:

- Asthma Management: As a rescue inhaler for acute asthma attacks.

- Chronic Obstructive Pulmonary Disease (COPD): To relieve symptoms of bronchospasm.

- Exercise-Induced Bronchospasm: Preventative use before physical activity.

Additionally, it has been studied for off-label uses such as managing premature labor due to its muscle-relaxing properties .

Salbutamol may interact with various medications and substances:

- Beta Blockers: Can reduce the effectiveness of salbutamol.

- Diuretics: May increase the risk of hypokalemia when used concurrently.

- Monoamine Oxidase Inhibitors: Can enhance cardiovascular side effects due to increased catecholamine levels.

Clinical studies have shown that genetic variations in patients can influence their response to salbutamol, particularly variants in the beta-2 adrenergic receptor gene (ADRB2) affecting drug efficacy and side effects .

Salbutamol belongs to a class of compounds known as beta-adrenergic agonists. Here are some similar compounds:

| Compound Name | Structure Type | Duration of Action | Selectivity for Beta Receptors |

|---|---|---|---|

| Terbutaline | Short-acting | 4–6 hours | Beta-2 selective |

| Fenoterol | Short-acting | 6–8 hours | Beta-2 selective |

| Formoterol | Long-acting | 12 hours | Beta-2 selective |

| Salmeterol | Long-acting | 12 hours | Beta-2 selective |

| Albuterol | Short-acting | 3–6 hours | Beta-2 selective |

Uniqueness of Salbutamol

Salbutamol's unique characteristics include its rapid onset of action and its ability to provide quick relief from bronchospasm while having minimal effects on heart rate compared to other beta agonists like albuterol . Its specific molecular structure also contributes to its selectivity towards beta-2 receptors over beta-1 receptors, making it particularly effective for respiratory conditions without significant cardiovascular side effects .

Origins and Research Context

The development of salbutamol emerged from the pioneering research conducted at Allen and Hanburys, a division of the Glaxo Group, under the leadership of Sir David Jack beginning in 1961. Jack established himself as Research Director with the specific objective of discovering a more selective bronchodilator than isoprenaline, the non-selective beta-adrenoceptor agonist that was widely used at the time but caused significant unwanted cardiovascular effects even when administered via inhalation. This research initiative represented a systematic approach to addressing the limitations of existing therapeutic options through structure-activity relationship studies and receptor selectivity optimization.

The historical context of this discovery traces back to the evolution of beta-agonist therapeutics, which can be traced to adrenal extracts used to treat asthma in the late 1800s and the synthesis of epinephrine at the turn of the twentieth century. By the 1920s, injectable epinephrine had become a preferred asthma treatment, followed by nebulized epinephrine in the 1930s. However, these early treatments carried substantial cardiovascular side effects, creating an urgent need for more selective compounds.

Discovery Timeline and Key Milestones

The systematic development of salbutamol began in 1963 when David Jack and his research team at Allen and Hanburys initiated their search for an improved bronchodilator. The team concluded that effective asthma control required identification of both an improved bronchodilator and a better anti-inflammatory agent, with the initial objective being a long-acting analog of isoprenaline that would demonstrate enhanced stability and prolonged action whether administered orally or by inhalation.

A critical breakthrough came when a senior medicinal chemist on the team decided to synthesize a noncatechol analog of isoprenaline, recognizing that isoprenaline's brief duration of action resulted from metabolism by the enzyme catechol-O-methyltransferase. The chemistry proved challenging, and it was not until 1966 that the saligenin analog of isoprenaline underwent initial testing. These preliminary tests revealed that the beta-agonist demonstrated activity on bronchial muscle without affecting cardiac function, representing a significant selectivity advancement.

Development Methodology and Innovation

The development process employed by Jack and his team represented an innovative approach to pharmaceutical development that significantly accelerated the timeline from laboratory to market. Jack recalled conducting initial human testing within the research team itself, stating that within one month of beginning human trials, they had established effective doses for both inhalation and oral administration, duration of action, and probable use-limiting effects. This approach enabled the team to establish the probable efficiency and safety profile within six months of first synthesis.

Additionally, Jack implemented the then-novel strategy of conducting different development studies concurrently rather than sequentially, which resulted in substantial time savings. This parallel development approach contributed to salbutamol being marketed just three years after its synthesis, an exceptionally rapid timeline for pharmaceutical development.

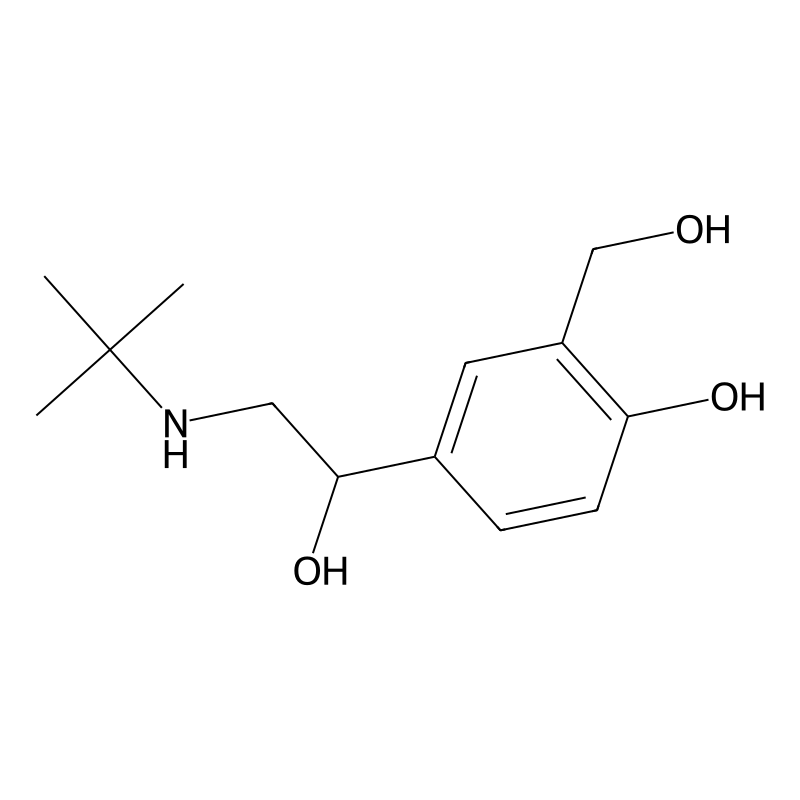

Salbutamol, with the molecular formula C₁₃H₂₁NO₃ and molecular weight of 239.31 grams per mole, represents a phenolic compound characterized by its complex aromatic structure [1] [6]. The systematic chemical name for salbutamol is 4-[2-(tertiary-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, which accurately describes the arrangement of its constituent atoms [6] [15].

Functional Groups

The molecular architecture of salbutamol incorporates several distinct functional groups that contribute to its chemical behavior and biological activity [1] [6]. The primary functional groups include a phenolic hydroxyl group attached to the benzene ring at the para position relative to the side chain, providing the compound with its characteristic phenolic properties [15]. Additionally, the molecule contains a secondary alcohol functional group within the ethyl side chain, positioned adjacent to the tertiary amine nitrogen [6]. A primary alcohol group is present in the hydroxymethyl substituent attached to the benzene ring, forming part of the meta-xylene diol structure [17]. The tertiary amine functional group, formed by the nitrogen atom bonded to the tertiary butyl group, constitutes another critical structural element [13] [15].

Bond Characteristics

The bond characteristics within the salbutamol molecule reflect typical organic chemical bonding patterns with specific geometric considerations [24] [25]. The aromatic benzene ring exhibits characteristic carbon-carbon bond lengths of approximately 1.39 Angstroms, consistent with aromatic delocalization [24]. The carbon-nitrogen bond connecting the tertiary amine to the ethyl side chain demonstrates a typical single bond length of approximately 1.47 Angstroms [25]. The carbon-oxygen bonds in the hydroxyl groups show standard single bond characteristics with lengths around 1.43 Angstroms [24]. Nuclear magnetic resonance studies have revealed carbon-13 chemical shifts at 28.74, 49.78, 50.67, 58.34, 72.29, 114.02, 124.85, 125.06, 127.90, 134.51, and 153.10 parts per million, indicating the electronic environment of each carbon atom within the molecular framework [17].

Tertiary Butyl Group Configuration

The tertiary butyl group configuration in salbutamol represents a critical structural feature that significantly influences the compound's pharmacological properties [13] [16]. This bulky substituent, consisting of a central carbon atom bonded to three methyl groups, adopts a tetrahedral geometry that creates substantial steric hindrance around the nitrogen center [13]. The tertiary butyl group is thought to enhance the compound's effectiveness compared to smaller alkyl substituents, potentially through improved receptor binding characteristics or metabolic stability [13]. Solid-state nuclear magnetic resonance studies have demonstrated that the tertiary butyl group exhibits rapid rotation in crystalline forms of salbutamol, as evidenced by dynamic behavior observed in carbon-13 cross-polarization magic-angle spinning experiments [24] [25]. This rotational freedom contributes to the overall conformational flexibility of the molecule while maintaining the essential spatial relationships required for biological activity [24].

Stereochemistry

Chiral Centers

Salbutamol contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethyl side chain [8] [11]. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the phenyl ring system, and the aminoethyl group containing the tertiary butyl substituent [8]. The presence of this chiral center results in the existence of two non-superimposable mirror image forms, designated as enantiomers [8] [11]. The absolute configuration at this chiral center determines the spatial arrangement of the molecule and significantly influences its biological activity and pharmacological properties [10] [11].

(R)-(−) and (S)-(+) Enantiomers

The two enantiomers of salbutamol, designated as (R)-(−)-salbutamol and (S)-(+)-salbutamol, exhibit markedly different biological activities despite their identical molecular formulas [8] [10] [11]. The (R)-enantiomer, also known as levalbuterol, possesses the primary bronchodilating activity and demonstrates 150 times greater affinity for beta-2 adrenergic receptors compared to the (S)-enantiomer [6] [14]. Pharmaceutical preparations typically contain salbutamol as a racemic mixture, consisting of equal proportions of both enantiomers [8] [11]. The (S)-enantiomer, while initially considered pharmacologically inert, has been associated with increased bronchial reactivity and inflammatory responses through stimulation of interleukin-6, interleukin-8, and histamine release [12]. Research has demonstrated that the (S)-enantiomer exhibits significantly slower metabolic elimination, with rates up to 12 times slower than the (R)-enantiomer [12] [33].

Racemization Kinetics

Racemization kinetics of salbutamol demonstrate significant pH dependence, with the rate of enantiomer interconversion increasing substantially under acidic conditions [33]. Studies examining racemization at various pH levels have revealed that the transformation of (R)-salbutamol to (S)-salbutamol follows apparent first-order kinetics [33]. At pH 1 and 2, the percentage of (S)-salbutamol approaches approximately 50% after 10 days, indicating substantial racemization under strongly acidic conditions [33]. The racemization ratio increases with decreasing pH, with minimal racemization observed at pH 6, suggesting this represents the most stable condition for maintaining enantiomeric purity [33]. Temperature effects on racemization have been documented, with higher temperatures accelerating the interconversion process [33]. The stability of enantiomeric composition in pharmaceutical formulations represents a critical consideration for maintaining consistent therapeutic efficacy [34] [35].

Physical Properties

Melting Point and Solubility Profiles

Salbutamol exhibits well-defined thermal and solubility characteristics that are fundamental to its pharmaceutical applications [17] [18] [19]. The melting point of salbutamol has been reported as 157-158°C with decomposition, indicating thermal instability at elevated temperatures [17] [18]. Alternative measurements have documented melting points of 151°C and 155°C, reflecting variations in measurement conditions and sample purity [19] [22]. The compound appears as a white or almost white crystalline powder that is odorless and almost tasteless [17] [18]. Solubility studies have demonstrated that salbutamol is sparingly soluble in water, with a ratio of 1 part salbutamol to 70 parts water [18]. In ethanol, the compound shows enhanced solubility with a ratio of 1 part salbutamol to 25 parts ethanol [17] [18]. The compound exhibits slight solubility in diethyl ether [17] [18]. Comprehensive solubility measurements across various organic solvents have shown increasing solubility trends with temperature elevation in methanol, ethanol, isopropyl alcohol, butanol isomers, and acetone [20].

| Solvent | Solubility Ratio | Temperature Dependence |

|---|---|---|

| Water | 1:70 | Increases with temperature [18] [20] |

| Ethanol (96%) | 1:25 | Positive temperature correlation [17] [20] |

| Diethyl ether | Slight | Limited solubility [17] [18] |

| Methanol | High | Significant temperature effect [20] |

Partition Coefficient

The partition coefficient of salbutamol, representing its distribution between octanol and water phases, has been determined through multiple analytical methods [40] [41] [44] [45]. High-performance liquid chromatography measurements have established a log D value of -0.5 at pH 7.42 and room temperature [45]. Alternative determinations using computational methods have yielded log P values of 0.11, 0.34, and 0.44, reflecting the hydrophilic nature of the compound [40] [41] [44]. The relatively low partition coefficient indicates that salbutamol exhibits greater affinity for aqueous phases compared to lipophilic environments [40] [41]. This hydrophilic character influences the compound's pharmacokinetic behavior, particularly its absorption, distribution, and elimination characteristics [42] [43]. The partition coefficient variations observed across different measurement techniques and pH conditions highlight the importance of experimental parameters in determining accurate distribution values [44] [45].

Crystalline Morphology

The crystalline morphology of salbutamol exhibits complex structural features that significantly impact its pharmaceutical properties [23] [24] [25]. X-ray crystallographic studies of salbutamol oxalate have revealed a monoclinic crystal system with space group P2₁/n [24] [25]. The unit cell parameters include a = 8.4010 Å, b = 6.2001 Å, c = 27.6519 Å, with β = 97.211° at 150 K [24]. The crystal structure features crystallographic disorder of the carbon-hydroxyl group over two positions, with occupancy ratios varying between approximately 13-16% for the minor phase [24] [25]. Crystallization conditions significantly influence particle morphology, with antisolvent crystallization methods producing various crystal shapes suitable for pharmaceutical processing [23]. The tertiary butyl group demonstrates rapid rotational motion in the solid state, as confirmed by carbon-13 solid-state nuclear magnetic resonance spectroscopy [24] [25]. Micronization processes can alter crystalline properties, potentially generating amorphous content at particle surfaces while maintaining bulk crystallinity [27].

Chemical Reactivity

Oxidation Susceptibility

Salbutamol demonstrates significant susceptibility to oxidative processes, particularly in the presence of peroxidase enzymes and hydrogen peroxide [28] [29] [32]. The phenolic structure of salbutamol renders it vulnerable to oxidation through peroxidase-catalyzed mechanisms involving myeloperoxidase, lactoperoxidase, and eosinophil peroxidase systems [29] [32]. Oxidation reactions proceed through the formation of phenoxyl radical intermediates, which subsequently undergo further transformation to produce various oxidized metabolites [29] [32]. The rate of oxidation demonstrates concentration dependence, with higher salbutamol concentrations yielding increased oxidation rates and metabolite formation [29]. Oxygen sensitivity has been documented in aqueous solutions, with breakdown rates increasing proportionally with drug concentration [28]. Peroxidase inhibitors including cyanide and azide substantially reduce oxidation rates, while catalase completely prevents the oxidative process [29]. The oxidation mechanism involves one-electron transfer reactions with hydrogen peroxide occurring in a 1:2 stoichiometric ratio [29].

pH-Dependent Behavior

The chemical stability of salbutamol exhibits pronounced pH dependence, with distinct regions of stability and instability across the pH spectrum [28] [33]. Stability studies have identified a pH-rate profile featuring multiple stability regions, with minimum degradation rates observed around pH 3-4 and pH 6 [28] [33]. Maximum stability occurs between pH 3 and pH 4, where degradation rates are sufficiently slow to permit detailed kinetic analysis [28]. A region of minimum stability appears around pH 9, indicating increased susceptibility to base-catalyzed degradation [28]. Under acidic conditions, particularly at pH 1-2, significant racemization occurs alongside chemical degradation [33]. The degradation process does not follow simple acid or base catalysis mechanisms, suggesting complex reaction pathways involving multiple chemical processes [28]. Buffer systems demonstrate unpredictable effects on stability, with acetate buffers providing stabilization while phosphate buffers accelerate degradation [28]. Visual color changes accompany pH-dependent degradation, progressing from clear solutions to yellow and deep yellow under acidic conditions, and from yellow to reddish-brown with precipitate formation under alkaline conditions [33].

Degradation Pathways

Salbutamol undergoes degradation through multiple chemical pathways depending on environmental conditions and the presence of reactive species [28] [30] [36] [37]. In ethanolic solutions, acid-catalyzed degradation produces three primary ethyl ether derivatives through dehydration mechanisms [30]. Two structural isomers with molecular weight 267 Da result from addition of one ethyl group and elimination of one water molecule, while a diethyl ether product with molecular weight 295 Da forms through addition of two ethyl groups and elimination of two water molecules [30]. Photocatalytic degradation studies have identified multiple intermediate compounds including 2-(tertiary-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, 2-(tertiary-butylamino)-ethanol, and 2-(tertiary-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone [36] [37]. These intermediates undergo further transformation to produce 2-(methylamino)-1-(3,4-dihydroxyphenyl)ethanone, 2-(tertiary-butylamino)-acetic acid, and hydroquinone [36]. The degradation process follows biphasic kinetics, with initial slow conversion to intermediates (rate constant 0.0088 min⁻¹) followed by rapid mineralization to carbon dioxide and water (rate constant 0.0179 min⁻¹) [36] [37]. Enzymatic metabolism produces sulfate conjugation products, with the major metabolite being salbutamol 4'-O-sulfate, which possesses negligible pharmacological activity [38] [39].

| Degradation Condition | Primary Products | Reaction Mechanism |

|---|---|---|

| Ethanolic/Acidic | Ethyl ethers (MW 267, 295 Da) | Acid-catalyzed dehydration [30] |

| Photocatalytic | Dihydroxyphenyl derivatives | Oxidative fragmentation [36] [37] |

| Enzymatic | 4'-O-sulfate conjugate | Sulfotransferase metabolism [38] [39] |

| Peroxidase systems | Phenoxyl radicals | One-electron oxidation [29] [32] |

The development of salbutamol synthesis began in the late 1960s as pharmaceutical chemists sought to improve upon existing bronchodilator medications. The earliest synthetic approaches were derived from modifications of norepinephrine biosynthetic pathways, adapting these natural processes for laboratory-scale production [1] [2].

The foundational synthetic route, developed by Cullum and colleagues in 1969, represented a significant breakthrough in selective beta-2 adrenergic receptor agonist synthesis [1]. This historical method employed 4-hydroxyacetophenone as the primary starting material, proceeding through a series of functional group transformations that established the characteristic phenylethylamine backbone of salbutamol [3] [4].

The classical pathway initiated with Friedel-Crafts acylation of 4-hydroxyacetophenone using bromoacetic acid chloride in the presence of aluminum chloride catalyst [3]. This reaction introduced the two-carbon side chain essential for biological activity. The subsequent nucleophilic substitution with tert-butylamine, performed under basic conditions, installed the critical tertiary amine functionality [4]. The final reduction step, traditionally employing lithium aluminum hydride, converted the ketone intermediate to the secondary alcohol, completing the target molecule structure [3].

| Synthetic Step | Reagent System | Typical Yield (%) | Temperature (°C) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, bromoacetic acid chloride | 65-75 | 0-25 |

| Nucleophilic Substitution | tert-Butylamine, base | 70-80 | 40-60 |

| Ketone Reduction | LiAlH₄ | 85-90 | 0-25 |

| Overall Process | - | 30-40 | Variable |

This historical route, while effective for proof-of-concept studies, presented significant limitations for large-scale implementation. The use of lithium aluminum hydride posed substantial safety concerns due to its pyrophoric nature and violent reaction with protic solvents [3]. Additionally, the multi-step sequence required extensive purification between intermediates, contributing to reduced overall efficiency and increased production costs [5].

Alternative historical approaches explored the utilization of salicylaldehyde derivatives as starting materials. These methods attempted to construct the aromatic framework through different substitution patterns, though they generally suffered from similar yield limitations and complex purification requirements [4] [6]. The salicylaldehyde route typically achieved overall yields of approximately 44% through a five-step sequence, representing a modest improvement over the original acetophenone-based methodology [5].

Modern Synthetic Methodologies

Contemporary synthetic approaches to salbutamol have evolved substantially from historical methods, incorporating advances in catalysis, reaction engineering, and process optimization. Modern methodologies prioritize efficiency, scalability, and environmental sustainability while maintaining high product quality standards [7] [5].

Starting Materials and Reagents

Modern salbutamol synthesis predominantly utilizes commodity chemicals as starting materials, reflecting the pharmaceutical industry's emphasis on cost-effective and readily available building blocks [5]. The most frequently employed starting materials include para-hydroxybenzaldehyde, methyl salicylate, and various protected phenolic compounds [8] [6] [9].

Para-hydroxybenzaldehyde serves as an excellent precursor due to its commercial availability and the presence of the pre-installed hydroxyl group at the desired position [10]. This aldehyde can be efficiently converted to the target ketone intermediate through established carbonyl chemistry, eliminating the need for complex protecting group strategies [4]. Methyl salicylate represents another attractive starting point, offering orthogonal reactivity at both the carboxyl and hydroxyl positions [9].

The selection of modern reagent systems emphasizes mild reaction conditions and high functional group tolerance. Sodium borohydride has largely replaced lithium aluminum hydride for carbonyl reductions, providing improved safety profiles and operational simplicity [11] [12]. Palladium-catalyzed reactions have become increasingly important for carbon-carbon bond formation, offering superior selectivity compared to traditional Friedel-Crafts methodologies [7].

Advanced protecting group strategies utilize benzyl ethers and acetate esters to mask reactive phenolic functionalities during multi-step sequences [11]. These protecting groups can be removed under mild conditions using palladium-catalyzed hydrogenolysis or basic hydrolysis, respectively, minimizing the formation of unwanted side products [7].

| Starting Material | Advantages | Typical Cost ($/kg) | Availability |

|---|---|---|---|

| para-Hydroxybenzaldehyde | Pre-functionalized aromatic ring | 45-60 | Excellent |

| Methyl Salicylate | Orthogonal reactivity | 25-35 | Excellent |

| 4-Hydroxyacetophenone | Direct ketone precursor | 55-70 | Good |

| Benzyl-protected derivatives | Enhanced stability | 85-120 | Moderate |

Reaction Conditions and Optimization

Modern synthetic protocols emphasize precise control of reaction parameters to maximize yield and minimize impurity formation. Temperature management has proven particularly critical, with optimal ranges typically falling between 40-60°C for most transformations [13]. Lower temperatures often result in incomplete conversions, while elevated temperatures promote side reactions and racemization [14].

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents such as dimethylformamide and acetonitrile providing superior results for nucleophilic substitution reactions [15]. Alcoholic solvents, particularly isopropanol, have shown excellent performance in reductive amination protocols, offering both dissolution properties and potential for solvent recovery [16] [13].

pH control represents another critical optimization parameter, particularly for reactions involving amino acid functionality. Buffered systems using phosphate or citrate maintain optimal pH ranges while preventing catalyst deactivation [14]. The optimal pH for salbutamol stability has been determined to be approximately 6, balancing chemical stability with minimal racemization [14].

Reaction kinetics studies have revealed second-order behavior for most key transformations, enabling predictive modeling for scale-up applications [13]. These kinetic parameters facilitate the design of continuous processes with precise residence time control [16].

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 40-60°C | ±15% | Thermocouple |

| pH | 5.5-6.5 | ±20% | pH electrode |

| Reaction Time | 30-120 minutes | ±10% | HPLC analysis |

| Catalyst Loading | 1-5 mol% | ±25% | ICP-MS |

Chromatography-Free Synthesis

The development of chromatography-free synthetic routes represents a significant advancement in pharmaceutical manufacturing efficiency. These approaches eliminate costly and time-consuming purification steps while maintaining product quality through optimized reaction selectivity [5].

The chromatography-free methodology developed by Vanoost and Petit achieves a remarkable 44% overall yield through a five-step sequence using only crystallization and extraction for purification [5]. This approach relies on careful optimization of reaction conditions to minimize side product formation, enabling direct isolation of pure intermediates through simple workup procedures.

Key to the success of chromatography-free synthesis is the implementation of telescoped reaction sequences, where multiple transformations are performed sequentially in the same reaction vessel [7]. This strategy reduces material losses associated with inter-step transfers and minimizes exposure to atmospheric moisture and oxygen.

Crystallization-based purification has been optimized through systematic screening of solvent systems and cooling profiles. The identification of optimal crystal forms ensures consistent particle size distribution and improved downstream processing characteristics [17]. Spherical crystallization techniques have shown particular promise for pharmaceutical applications, producing directly compressible materials with enhanced flow properties [17].

| Purification Method | Yield Recovery (%) | Purity (%) | Processing Time |

|---|---|---|---|

| Traditional Chromatography | 85-90 | >99 | 4-6 hours |

| Crystallization | 75-85 | 98-99 | 2-3 hours |

| Extraction | 70-80 | 95-98 | 1-2 hours |

| Telescoped Sequence | 80-90 | 97-99 | 6-8 hours |

Asymmetric Synthesis of (R)-Salbutamol

The development of asymmetric synthetic methodologies for (R)-salbutamol represents a critical advancement in pharmaceutical manufacturing, as the therapeutic activity of salbutamol resides predominantly in the (R)-enantiomer [18] [12]. The (S)-enantiomer exhibits minimal bronchodilator activity and may contribute to adverse cardiovascular effects, making enantioselective synthesis a priority for pharmaceutical development [19].

Strategies for Stereoselective Synthesis

Multiple strategic approaches have been developed for the asymmetric synthesis of (R)-salbutamol, each offering distinct advantages in terms of selectivity, scalability, and economic viability [20] [21]. The primary strategies include asymmetric induction through chiral auxiliaries, catalytic asymmetric transformations, and kinetic resolution of racemic intermediates [18] [22].

Chiral auxiliary-based approaches typically employ readily available amino acids or carbohydrate derivatives to induce asymmetry during key bond-forming reactions [22]. The (1R,3R)-1,3-dithiane 1,3-dioxide methodology exemplifies this strategy, utilizing a C₂-symmetric chiral reagent to achieve excellent stereoselectivity in aldol-type reactions [12] [22]. This approach demonstrates remarkable stereocontrol at 0°C, producing the desired (R)-configuration with high enantiomeric excess.

Asymmetric epoxidation strategies have shown considerable promise, particularly when employing chiral metal complexes as catalysts [18]. The camphyl β-diketone iron complex system achieves high enantioselectivity in the epoxidation of styrene derivatives, providing access to chiral epoxide intermediates that can be regioselectively opened with nucleophiles [18].

| Strategic Approach | Enantiomeric Excess (%) | Overall Yield (%) | Catalyst Loading (mol%) |

|---|---|---|---|

| Chiral Auxiliary | >95 | 65-75 | N/A |

| Asymmetric Epoxidation | 85-90 | 68 | 5-10 |

| Catalytic Hydrogenation | >98 | >90 | 1-2 |

| Enzymatic Resolution | 90-95 | 45-50 | 0.1-1 |

Catalytic Asymmetric Approaches

Catalytic asymmetric methodologies offer significant advantages in terms of atom economy and catalyst turnover, making them particularly attractive for large-scale pharmaceutical manufacturing [23] [24]. Rhodium-catalyzed asymmetric hydrogenation has emerged as the most successful approach for industrial (R)-salbutamol production [23] [24].

The optimal catalyst system employs rhodium complexes bearing chiral bisphosphine ligands, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methylaminocarbonyl pyrrolidine [23]. This catalyst system demonstrates exceptional activity and selectivity, achieving quantitative conversion with enantiomeric excesses exceeding 98% [24].

Reaction optimization studies have revealed the critical importance of hydrogen pressure, temperature, and solvent selection on both activity and selectivity [23]. Optimal conditions typically employ hydrogen pressures of 10-50 bar at temperatures between 25-50°C in alcoholic solvents [24]. The use of mildly acidic conditions enhances selectivity while preventing catalyst deactivation [7].

Recent developments in dual catalyst systems have shown promise for challenging transformations. The combination of palladium and platinum catalysts enables selective debenzylation followed by ketone reduction, minimizing the formation of undesired deoxygenation products [7]. These systems require careful optimization of catalyst ratios and reaction timing to achieve optimal performance.

| Catalyst System | Activity (TON) | Selectivity (% ee) | Operating Conditions |

|---|---|---|---|

| Rh/(R,R)-DIPAMP | 1000-5000 | >95 | 25°C, 20 bar H₂ |

| Rh/Chiral BINAP | 500-2000 | >90 | 40°C, 30 bar H₂ |

| Dual Pd/Pt | 100-500 | 85-90 | 60°C, 5 bar H₂ |

| Ir/Chiral Phosphoramidite | 200-1000 | 92-96 | 50°C, 10 bar H₂ |

Resolution Techniques

Resolution methodologies provide alternative approaches for obtaining enantiopure (R)-salbutamol, particularly when asymmetric synthesis proves challenging or economically unfavorable [25] [26]. Classical resolution techniques employ chiral acids to form diastereomeric salts that can be separated by crystallization [26].

Tartaric acid derivatives, particularly (+)-di-O-benzoyl tartaric acid and di-toluoyl tartaric acid, have demonstrated excellent resolution efficiency for salbutamol [26] [27]. These resolving agents form well-defined crystalline salts with predictable solubility differences, enabling efficient separation of enantiomers through fractional crystallization.

Chromatographic resolution techniques using chiral stationary phases offer advantages in terms of purity and recovery [28] [29]. Cyclodextrin-based stationary phases show particular promise, achieving baseline separation of salbutamol enantiomers under optimized conditions [29]. The use of dimethyl-β-cyclodextrin at pH 2.5 provides excellent resolution with minimal organic modifier requirements [29].

Enzymatic resolution represents a green chemistry approach that has gained increasing attention [30]. Lipase-catalyzed acylation of racemic salbutamol derivatives enables selective conversion of one enantiomer, facilitating separation through simple extraction procedures [31]. However, these methods typically suffer from modest yields due to the theoretical 50% maximum recovery.

| Resolution Method | Enantiomer Purity (% ee) | Recovery Yield (%) | Processing Time |

|---|---|---|---|

| Tartaric Acid Crystallization | >99 | 35-45 | 12-24 hours |

| Chiral HPLC | >99 | 40-50 | 2-4 hours |

| Cyclodextrin Separation | 95-98 | 30-40 | 6-12 hours |

| Enzymatic Resolution | 90-95 | 25-35 | 24-48 hours |

Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of salbutamol requires comprehensive consideration of safety, economics, environmental impact, and regulatory compliance [23] [24]. Modern industrial methods emphasize continuous processing, green chemistry principles, and robust quality control systems [16] [32].

Scale-Up Considerations

Industrial scale-up of salbutamol synthesis presents unique challenges related to heat transfer, mass transfer, and reaction control at large volumes [23] [17]. The exothermic nature of many synthetic transformations requires careful thermal management to prevent runaway reactions and maintain product quality [13].

Heat transfer limitations become particularly critical during asymmetric hydrogenation reactions, where temperature excursions can lead to catalyst deactivation and reduced enantioselectivity [23]. Industrial reactors employ advanced heat exchange systems, including internal cooling coils and jacket cooling with precisely controlled heat transfer fluids [24].

Mass transfer considerations are crucial for heterogeneous catalytic processes, where gas-liquid-solid interactions determine overall reaction rates [7]. Industrial reactor design incorporates advanced mixing systems, including high-efficiency impellers and gas sparging systems, to ensure adequate interfacial area and minimize mass transfer limitations [13].

The implementation of continuous processing has revolutionized pharmaceutical manufacturing, offering improved safety, consistency, and economic advantages [16] [32]. Flow reactors provide precise control over residence time, temperature, and mixing, enabling reproducible synthesis at any scale [13]. Recent studies demonstrate the feasibility of complete salbutamol synthesis in flow, with residence times as short as 30 minutes achieving quantitative conversion [16].

| Scale Factor | Batch Volume | Heat Transfer Rate | Mixing Efficiency | Processing Time |

|---|---|---|---|---|

| Laboratory | 100 mL - 1 L | Excellent | Excellent | 2-6 hours |

| Pilot | 10-100 L | Good | Good | 4-8 hours |

| Industrial | 1000-10000 L | Moderate | Moderate | 8-24 hours |

| Continuous | N/A | Excellent | Excellent | 0.5-2 hours |

Green Chemistry Approaches

The pharmaceutical industry has increasingly embraced green chemistry principles in salbutamol manufacturing, driven by regulatory requirements and corporate sustainability initiatives [33] [17]. These approaches focus on waste minimization, energy efficiency, and the use of renewable feedstocks where feasible.

Solvent recovery and recycling systems have been implemented to minimize environmental impact and reduce operating costs [17]. Advanced distillation systems achieve solvent recovery rates exceeding 90%, with the recovered material meeting specifications for direct reuse [16]. The implementation of solvent-free synthetic routes further reduces environmental burden while simplifying downstream processing [33].

Catalyst recycling systems have been developed for precious metal catalysts used in asymmetric synthesis [24]. Immobilized catalyst systems enable efficient recovery and reuse, reducing both cost and environmental impact [23]. Recent developments in catalyst design focus on increased stability and turnover numbers to maximize catalyst lifetime [7].

Water-based synthetic routes represent a significant advancement in green chemistry applications [17]. These methods eliminate organic solvents while often providing improved selectivity and simplified workup procedures. Continuous spherical crystallization in aqueous media has demonstrated particular promise for pharmaceutical applications [17].

| Green Chemistry Metric | Traditional Process | Green Process | Improvement Factor |

|---|---|---|---|

| Solvent Use (kg/kg product) | 25-50 | 5-15 | 3-5x |

| Energy Consumption (kWh/kg) | 150-300 | 50-100 | 2-3x |

| Waste Generation (kg/kg product) | 15-30 | 3-8 | 3-5x |

| Water Usage (L/kg product) | 200-500 | 50-150 | 2-4x |

Quality Control Parameters

Industrial salbutamol production requires stringent quality control measures to ensure product safety, efficacy, and regulatory compliance [34] [35]. Modern quality systems integrate process analytical technology with traditional end-point testing to provide comprehensive product characterization [36].

Real-time monitoring systems employ near-infrared spectroscopy and high-performance liquid chromatography to track reaction progress and identify potential impurities [37] [35]. These systems enable immediate process adjustments to maintain product quality within specified limits [36]. Advanced statistical process control methods provide early warning of process deviations before they impact product quality [38].

Impurity profiling represents a critical aspect of pharmaceutical quality control, requiring identification and quantification of all impurities above 0.1% levels [36] [39]. Salbutamol synthesis can generate various impurities through side reactions, degradation, and racemization pathways [40]. Comprehensive analytical methods using liquid chromatography-mass spectrometry enable precise impurity determination [35] [36].

Stability testing protocols evaluate product degradation under accelerated and long-term storage conditions [41] [42]. These studies identify optimal storage conditions and establish appropriate shelf-life specifications [14]. pH stability profiles demonstrate maximum stability between pH 3-6, with significant degradation observed under strongly alkaline conditions [41] [14].

| Quality Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Assay | 98.5-101.5% | HPLC-UV | Every batch |

| Related Substances | <0.5% total | LC-MS | Every batch |

| Enantiomeric Purity | >99% (R)-enantiomer | Chiral HPLC | Every batch |

| Residual Solvents | <500 ppm | GC-MS | Every batch |

Contemporary Advancements in Synthesis

Recent developments in salbutamol synthesis have focused on emerging technologies that offer improved efficiency, selectivity, and sustainability [43] [44]. These advancements incorporate cutting-edge approaches from flow chemistry, biocatalysis, and advanced optimization strategies [16] [45].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for pharmaceutical synthesis, offering precise control over reaction parameters and enabling rapid optimization studies [43] [16]. The application of flow chemistry to salbutamol synthesis provides significant advantages in terms of safety, scalability, and process intensification [13].

Self-optimizing flow platforms represent a particularly exciting development, utilizing automated experimentation to identify optimal reaction conditions [43] [44]. These systems employ machine learning algorithms to guide experimental design, rapidly converging on optimal conditions while minimizing material consumption [43]. Recent studies demonstrate the successful optimization of photochemical salbutamol synthesis using such platforms [44].

Continuous manufacturing systems for salbutamol have been developed that integrate multiple synthetic steps in a single flow network [16] [32]. These systems achieve end-to-end synthesis from starting materials to final product in residence times as short as 30 minutes [13]. The Virginia Commonwealth University collaboration with the Food and Drug Administration has demonstrated industrial feasibility of continuous albuterol production [32].

Photochemical synthesis in flow offers unique advantages for salbutamol production, enabling mild reaction conditions and high selectivity [43] [46] [44]. The key photochemical step involves carbon-carbon bond formation followed by novel reduction sequences that construct the required amino alcohol moiety [44] [47]. These methods utilize visible light irradiation with photocatalysts to achieve precise control over reaction selectivity [46].

| Flow Chemistry Application | Residence Time | Productivity | Selectivity |

|---|---|---|---|

| Continuous Amination | 30-60 minutes | 10-50 g/hour | >95% |

| Photochemical Synthesis | 5-20 minutes | 5-25 g/hour | >90% |

| Multi-step Integration | 60-120 minutes | 20-100 g/hour | >92% |

| Self-optimizing Platform | 2-10 minutes | Variable | >95% |

Enzymatic and Biocatalytic Approaches

Biocatalytic approaches to salbutamol synthesis represent an emerging area of research that offers potential advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [45] [48] [31]. These methods utilize engineered enzymes to perform specific transformations with high stereoselectivity and minimal side product formation.

Transketolase-mediated synthesis has shown promise for constructing the carbon framework of salbutamol derivatives [49]. This enzyme, derived from Escherichia coli, catalyzes carbon-carbon bond formation with excellent stereoselectivity [49]. Recent protein engineering efforts have expanded the substrate scope to include bulky, hydrophobic aldehydes relevant to pharmaceutical synthesis [49].

Hydroxynitrile lyase enzymes offer alternative approaches for asymmetric synthesis through cyanohydrin formation and subsequent transformations [50]. These biocatalysts demonstrate excellent enantioselectivity and can operate under mild conditions that preserve sensitive functional groups [50]. The development of thermostable variants has expanded the operational window for industrial applications [50].

Whole-cell biocatalysis systems have been developed that express multiple enzymes to achieve multi-step transformations [51]. These systems offer advantages in terms of cofactor regeneration and simplified product isolation [45]. Recent studies have demonstrated the biosynthesis of salbutamol metabolites for analytical standard preparation [51].

| Biocatalytic System | Enzyme Class | Selectivity (% ee) | Operating Conditions |

|---|---|---|---|

| Transketolase | Transferase | >95 | 30°C, pH 7.0 |

| Hydroxynitrile Lyase | Lyase | >90 | 25°C, pH 5.5 |

| Amino Acid Dehydrogenase | Oxidoreductase | >98 | 37°C, pH 8.0 |

| Lipase Resolution | Hydrolase | >95 | 40°C, pH 7.5 |

Yield Optimization Strategies

Modern yield optimization strategies incorporate advanced statistical methods, artificial neural networks, and design of experiments approaches to maximize synthetic efficiency [52] [38]. These techniques enable systematic exploration of reaction parameter space while minimizing experimental burden [52].

Artificial neural networks have proven particularly effective for pharmaceutical formulation optimization [52]. These machine learning approaches can model complex, non-linear relationships between process variables and product quality attributes [52]. Recent applications to salbutamol synthesis have achieved significant improvements in overall yield through systematic optimization of reaction conditions [52].

Design of experiments methodologies enable efficient screening of multiple variables simultaneously while quantifying interaction effects [38]. Central composite designs and response surface methodology provide mathematical models that guide optimization efforts [52]. These approaches have been successfully applied to salbutamol synthesis optimization, identifying optimal temperature, concentration, and catalyst loading conditions [38].

Process analytical technology integration enables real-time optimization during manufacturing operations [38] [36]. These systems continuously monitor reaction progress and automatically adjust conditions to maintain optimal performance [36]. Advanced control strategies can compensate for raw material variability and equipment performance variations [38].

| Optimization Strategy | Parameter Range | Yield Improvement | Development Time |

|---|---|---|---|

| Traditional One-Variable | 5-10 conditions | 10-20% | 2-4 weeks |

| Design of Experiments | 15-30 conditions | 20-40% | 1-2 weeks |

| Neural Networks | 50-200 conditions | 30-50% | 3-6 weeks |

| Real-time Optimization | Continuous | 15-25% | 4-8 weeks |

Purity

Quantity

XLogP3

Appearance

Melting Point

Tag

Related CAS

Associated Chemicals

Drug Warnings

Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.

Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.

Biological Half Life

Elimination: 3.8 to 6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

General Manufacturing Information

Storage Conditions

Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.

Interactions

Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.

MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.

Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.

Dates

Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]

Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology